D-m-Tyrosine

Description

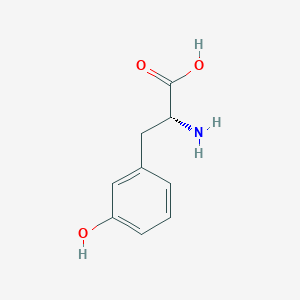

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019808 | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32140-49-1 | |

| Record name | D-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Synthetic Methodologies of D M Tyrosine

Endogenous Biosynthetic Pathways of meta-Tyrosine

The endogenous production of meta-Tyrosine can occur via both enzymatic and non-enzymatic routes, with the latter often linked to oxidative cellular environments.

Non-Enzymatic Formation Mechanisms (e.g., Hydroxyl Radical Oxidation of Phenylalanine)

Under conditions of oxidative stress, characterized by an imbalance favoring oxidants over antioxidants and leading to elevated levels of reactive oxygen species (ROS) and free radicals, meta-Tyrosine can be formed through non-enzymatic processes researchgate.netnih.govmdpi.com. The accumulation of meta-Tyrosine is often used as a biomarker for such oxidative damage researchgate.netmdpi.com.

Key non-enzymatic mechanisms include:

Hydroxyl Radical Attack: The hydroxyl radical (•OH) can directly attack the aromatic ring of phenylalanine. This process generates a reactive hydroxyphenylalanine radical intermediate, which can then undergo oxygenation or disproportionation reactions, leading to the formation of meta-Tyrosine and ortho-Tyrosine wikipedia.orgnih.govmdpi.com.

Peroxynitrite Reactivity: Peroxynitrite (ONOO⁻), another potent reactive species, can also react with phenylalanine, contributing to the formation of tyrosine isomers, potentially via hydroxyl radical generation nih.govmdpi.com.

Other Oxidative Pathways: Processes such as photoionization of phenylalanine or its reaction with strong one-electron oxidants can produce a phenylalanine radical cation. Subsequent reaction of this cation with water can also yield tyrosine isomers nih.gov.

Table 2: Non-Enzymatic Formation of meta-Tyrosine

| Condition / Reactive Species | Mechanism of Formation | Resulting Isomers | Significance |

| Oxidative Stress | Hydroxyl radical attack on Phe ring, radical intermediate formation, followed by oxygenation/disproportionation. | meta-Tyrosine, ortho-Tyrosine | Biomarker of oxidative stress. |

| Oxidative Stress | Reaction of Peroxynitrite with phenylalanine. | meta-Tyrosine, ortho-Tyrosine | Contributes to isomer formation. |

| UV Irradiation / Oxidants | Photoionization of Phe or reaction with one-electron oxidants, forming Phe radical cation, then reaction with water. | meta-Tyrosine, ortho-Tyrosine | Alternative pathway for isomer generation. |

Chemical Synthesis of D-m-Tyrosine and Enantiomers

The chemical synthesis of meta-Tyrosine, particularly in enantiomerically pure forms such as this compound or L-m-Tyrosine, relies on strategies for asymmetric synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis Strategies (e.g., (S)-m-Tyrosine)

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. For meta-Tyrosine, this can be achieved through various resolution techniques:

Enzymatic Resolution: Racemic derivatives of meta-Tyrosine, such as N-acyl m-tyrosine methyl ester, can be resolved using enzymes like proteases (e.g., Bacillus licheniformis protease, Alcalase). These enzymes selectively hydrolyze one enantiomer, facilitating the separation and isolation of the desired enantiomer, such as (S)-m-Tyrosine, with high enantiomeric excess (ee) researchgate.net.

Chiral Salt Formation: Traditional resolution methods involve forming diastereomeric salts with chiral resolving agents. For instance, the brucine (B1667951) salt of a formyl derivative of m-Tyrosine has been used to resolve racemic m-Tyrosine researchgate.net.

Phase-Transfer Catalysis: While specific applications to m-Tyrosine are less detailed, chiral phase-transfer catalysis has been employed for the enantioselective synthesis of related amino acid derivatives and radiotracers, achieving high enantioselectivities nih.gov. This method uses chiral phase-transfer catalysts to control the stereochemical outcome of reactions involving prochiral substrates.

Table 3: Enantioselective Synthesis and Resolution of meta-Tyrosine

| Method | Starting Material / Intermediate | Resolution Agent / Enzyme | Product Obtained | Enantioselectivity (ee) | Notes |

| Enzymatic Resolution | N-acyl m-tyrosine methyl ester | Bacillus licheniformis protease (Alcalase) | (S)-m-Tyrosine | High (>99%) | Suitable for scalable synthesis; involves selective hydrolysis of one enantiomer. |

| Chiral Salt Formation | Formyl derivative of m-Tyrosine | Brucine | (L)-m-Tyrosine | High (implied) | Traditional method for resolving racemic mixtures. |

| Phase-Transfer Catalysis | Glycine equivalent (for related amino acids) | Chiral Phase-Transfer Catalyst (PTC) | Chiral amino acid ester | Up to 99.6% | Applicable principle for asymmetric synthesis of amino acid derivatives. |

| Erlenmeyer Azalactone Synth. | Acetylglycine, m-hydroxybenzaldehyde (precursor) | Resolution via brucine salt of formyl derivative (post-synthesis) | (L)-m-Tyrosine | High (implied) | Multi-step synthesis involving condensation and subsequent resolution. |

Optimized Synthesis Approaches for Scalability (e.g., Enzyme-Catalyzed Kinetic Resolution)

Enzyme-catalyzed kinetic resolution is a favored strategy for the scalable production of enantiomerically pure compounds. The enzymatic hydrolysis of N-acyl m-tyrosine methyl ester using enzymes like Alcalase has been demonstrated as a suitable method for larger-scale synthesis of enantiopure meta-Tyrosine researchgate.net. This approach typically involves preparing the N-acyl derivative via modified Erlenmeyer azalactone synthesis, followed by hydrogenation and subsequent enzymatic resolution.

Biocatalysis, in general, offers more sustainable and efficient routes for synthesizing complex molecules and active pharmaceutical ingredients (APIs) uni-graz.at. Through techniques like directed evolution, enzymes can be engineered for improved performance, broader substrate scope, and enhanced stability, making them ideal for industrial-scale chiral synthesis.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a highly effective catalytic method for introducing chirality by selectively reducing prochiral double bonds. It is widely adopted in industrial settings due to its efficiency, atom economy, and capacity for high enantioselectivity ethz.ch.

While direct asymmetric hydrogenation to this compound is not explicitly detailed in the provided search results, the technique is well-established for synthesizing enantiomerically enriched tyrosine derivatives:

Rhodium-Catalyzed Asymmetric Hydrogenation: Chiral rhodium catalysts, often employing ligands such as Burk's [Rh(COD)(2R,5R)-Et-DuPhos]BF4, can hydrogenate enamides to amino acid esters with very high enantioselectivities (up to 99.6% ee) nih.govacs.org. Furthermore, rhodium catalysts with specific phosphine (B1218219) ligands have been utilized to synthesize D-(R)-tyrosine derivatives with up to 99% ee from 4-hydroxybenzaldehyde (B117250) precursors sioc-journal.cn. These examples illustrate the capability of this method to access specific enantiomers of tyrosine derivatives.

Ruthenium Catalysts: Ruthenium catalysts, often used with ligands like BINAP, also facilitate asymmetric hydrogenation, offering a different substrate scope and stereochemical outcome compared to rhodium catalysts, thereby broadening the synthetic possibilities for chiral molecules ethz.ch.

The application of these asymmetric hydrogenation techniques to suitable precursors of meta-Tyrosine holds significant promise for the efficient, scalable, and enantioselective synthesis of this compound.

Metabolic Fates and Pathways of D M Tyrosine

Cellular Uptake and Transport Mechanisms of D-m-Tyrosine

The cellular uptake of amino acids is primarily mediated by specific transmembrane transporter proteins, which exhibit varying degrees of substrate specificity, including stereoselectivity. L-Tyrosine, a proteinogenic amino acid, is known to be transported by several systems, notably the L-type amino acid transporter 1 (LAT1/SLC7A5) arvojournals.orghmdb.ca. LAT1 is a high-affinity transporter for large neutral amino acids, including L-tyrosine, and plays a crucial role in nutrient transport across cellular membranes, including the blood-brain barrier arvojournals.orghmdb.ca.

While LAT1 demonstrates a strong preference for L-amino acids, studies suggest it can also interact with certain D-amino acids arvojournals.orgescholarship.org. Research indicates that LAT1 can transport D-isomers of phenylalanine and leucine, and to a lesser extent, D-methionine arvojournals.orgescholarship.org. However, its interaction with D-tyrosine appears to be less significant, with some studies showing no significant inhibition of L-tyrosine uptake by D-tyrosine, suggesting limited affinity or transport via LAT1 for D-tyrosine arvojournals.org. The presence of a meta-hydroxyl group on m-tyrosine, in addition to the D-configuration, may further influence its recognition by amino acid transporters. Specific transporters for m-tyrosine, or its D-enantiomer, have not been definitively identified. It is plausible that this compound may be transported by general amino acid transporters, potentially including LAT1 or LAT2, though its efficiency and specificity would likely differ considerably from that of L-tyrosine.

| Transporter | Known L-Tyrosine Transport | Known D-Amino Acid Interaction (General) | Potential Interaction with this compound (Inferred) |

| LAT1 | High affinity arvojournals.orghmdb.ca | Interacts with some D-isomers (e.g., Phe, Leu) arvojournals.orgescholarship.org | Possible, but likely with reduced affinity/efficiency compared to L-tyrosine. Stereospecificity and meta-substitution are key factors. |

| LAT2 | Moderate affinity arvojournals.org | Less characterized for D-amino acids compared to LAT1 | Possible, depending on substrate specificity. |

Comparative Metabolism of this compound with L-Tyrosine

The metabolic differences between this compound and L-Tyrosine are significant, stemming from their distinct stereochemistry and structural isomerism.

Protein Synthesis: L-Tyrosine is one of the 20 standard proteinogenic amino acids and is directly incorporated into proteins during translation wikipedia.org. This compound, being a D-enantiomer and a non-proteinogenic amino acid, is not recognized by the ribosomal machinery for protein synthesis. While some D-amino acids can be incorporated into proteins through non-ribosomal mechanisms or translational infidelity, this is not a primary metabolic fate wikipedia.orgmdpi.com.

Biochemical Roles: L-Tyrosine serves as a crucial precursor for vital biomolecules, including neurotransmitters (e.g., dopamine, norepinephrine, epinephrine), hormones (e.g., thyroid hormones), and the pigment melanin (B1238610) nih.govwikipedia.org. This compound does not fulfill these precursor roles due to its structural and stereochemical differences. Meta-tyrosine (m-tyrosine) itself has been implicated in processes related to oxidative stress, and its D-enantiomer may share some of these characteristics or possess unique properties, but its specific biological functions are largely uncharacterized nih.govresearchgate.net.

Cellular Uptake: Both L-tyrosine and potentially this compound are likely transported via amino acid transporters. However, transporter specificity, particularly stereoselectivity, dictates the efficiency of uptake. Systems like LAT1 show a preference for L-amino acids, suggesting that this compound uptake may be less efficient or mediated by different transporters altogether arvojournals.orgescholarship.org.

Catabolism: The well-defined catabolic pathway for L-tyrosine leads to common metabolic intermediates researchgate.netnih.govcocukmetabolizma.com. In contrast, this compound is not readily catabolized by the standard L-amino acid degradation enzymes due to stereospecificity. Its clearance from the body is likely slower and may involve renal excretion or alternative, less efficient metabolic routes wikipedia.orgfrontiersin.org.

| Feature | L-Tyrosine | This compound (Inferred/Hypothesized) |

| Classification | Proteinogenic, conditionally essential amino acid wikipedia.org | Non-proteinogenic amino acid, structural isomer of tyrosine |

| Protein Synthesis | Directly incorporated into proteins via ribosomes wikipedia.org | Not incorporated into proteins via ribosomal synthesis. Potential for non-ribosomal incorporation exists but is not a primary metabolic fate wikipedia.orgmdpi.com. |

| Biochemical Roles | Precursor for neurotransmitters (dopamine, catecholamines), hormones (thyroid hormones), melanin nih.govwikipedia.org | No established precursor roles. Meta-tyrosine isomers are associated with oxidative stress; specific roles for this compound are uncharacterized nih.govresearchgate.net. |

| Cellular Uptake | Mediated by specific amino acid transporters, notably LAT1 arvojournals.orghmdb.ca | Likely mediated by amino acid transporters; potential interaction with LAT1/LAT2, but with likely reduced affinity and efficiency due to D-configuration and meta-substitution arvojournals.orgescholarship.org. |

| Catabolic Pathways | Well-defined pathway leading to acetoacetate (B1235776) and fumarate (B1241708) via TAT, HPD, HGO, GSTZ1, FAH researchgate.netnih.govcocukmetabolizma.comwikipedia.orgoup.com | No specific mammalian catabolic pathways identified. D-amino acid metabolism is generally limited in mammals; likely involves slow clearance, excretion, or alternative routes wikipedia.orgfrontiersin.org. Stereospecificity of enzymes prevents processing by L-tyrosine catabolic machinery. |

| Metabolic Fate | Utilized for protein synthesis, precursor synthesis, and energy via catabolism. | Primarily theoretical; potential for slow clearance, excretion, or incorporation into non-protein structures. Its fate is largely dependent on transporter availability and the presence of any specific (likely non-mammalian) degradation enzymes. |

| Associated Conditions | Tyrosinemia (defects in catabolic enzymes) oup.com | Elevated levels of meta-tyrosine isomers are linked to oxidative stress and certain disease states nih.govresearchgate.net. Specific associations for this compound are not documented. |

Compound List:

this compound

L-Tyrosine

L-Phenylalanine

L-DOPA

Dopamine

Norepinephrine

Epinephrine

Thyroid hormones (T3, T4)

Melanin

Acetoacetate

Fumarate

Ornithine

Citrulline

Arginine

Homogentisic acid (HGA)

Maleylacetoacetate (MAA)

Fumarylacetoacetate (FAA)

Succinylacetone (SA)

Tyrosine aminotransferase (TAT)

4-hydroxyphenylpyruvate dioxygenase (HPD)

Homogentisate (B1232598) oxidase (HGO)

Maleylacetoacetate isomerase (GSTZ1)

Fumarylacetoacetate hydrolase (FAH)

L-type amino acid transporter 1 (LAT1)

L-type amino acid transporter 2 (LAT2)

γ-aminobutyric acid (GABA)

Canavanine

Homoserine

Homocysteine

Cystathionine

Pipecolic acid

Meta-tyrosine (m-tyrosine)

Ortho-tyrosine (o-tyrosine)

Para-tyrosine (p-tyrosine)

Biological Roles and Molecular Mechanisms of D M Tyrosine

D-m-Tyrosine as a Mediator and Marker of Oxidative Stress

Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to cellular damage. During oxidative stress, hydroxyl radicals can oxidize the phenyl ring of phenylalanine, resulting in the production of abnormal tyrosine isomers, including meta-tyrosine (m-tyrosine) nih.govresearchgate.netresearchgate.net. Consequently, elevated levels of m-tyrosine are recognized as a biological marker of oxidative stress nih.govresearchgate.net. Beyond its role as a marker, there is growing evidence suggesting that m-tyrosine itself can exert detrimental effects on cells, potentially contributing to pathologies associated with oxidative stress nih.govresearchgate.net.

The accumulation of m-tyrosine within cells can disrupt cellular homeostasis and contribute to disease pathogenesis researchgate.net. Studies have indicated that the presence of m-tyrosine can lead to adverse effects in cells, suggesting a direct role in oxidative stress-related pathologies nih.gov. For instance, in Bacillus species, m-tyrosine can be incorporated into proteins in place of phenylalanine, a process that can lead to proteotoxicity, thereby inhibiting growth and sporulation nih.gov. Organisms exposed to m-tyrosine have shown reduced growth rates and prolonged persistence of cells after maximal growth, contrasting with normal cultures that proceed to autolysis and sporulation nih.gov. Furthermore, Escherichia coli also exhibits a reduced growth rate when exposed to m-tyrosine nih.gov.

Cells possess sophisticated defense mechanisms to counteract oxidative stress and the accumulation of detrimental compounds like m-tyrosine. A key cellular defense involves the metabolism and removal of m-tyrosine from the cellular amino acid pool researchgate.net. The enzyme tyrosine aminotransferase (TATN-1) plays a crucial role in this process by metabolizing m-tyrosine, thereby preventing its detrimental accumulation nih.gov. This enzyme's activity is upregulated in response to oxidative stress and is directly activated by the oxidative stress-responsive transcription factor SKN-1 nih.gov. Worms deficient in tyrosine aminotransferase activity have demonstrated increased sensitivity to oxidative stress, underscoring the importance of this metabolic pathway in cellular defense nih.gov. General cellular defenses against oxidative stress also include antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase, which work to neutralize ROS ahajournals.orgnih.govcsic.es. Additionally, certain amino acid residues, like tyrosine and tryptophan, can form chains within proteins that help protect them from oxidative damage by transferring oxidizing equivalents away from sensitive sites pnas.org.

Impact of this compound on Microbial Physiology

This compound has demonstrated significant effects on microbial physiology, particularly its capacity to inhibit bacterial growth and disrupt biofilm formation.

This compound is recognized for its ability to inhibit the formation of bacterial biofilms, a structured community of microorganisms encased in a self-produced matrix tandfonline.comnih.gov. It achieves this by reducing cell attachment, a critical initial step in biofilm development tandfonline.comnih.gov. Studies have shown that D-tyrosine can prevent biofilm formation and, at low concentrations, can even trigger the disassembly of established biofilms in species like Pseudomonas aeruginosa and Bacillus subtilis tandfonline.comnih.gov. D-tyrosine has exhibited strong inhibitory effects on P. aeruginosa and B. subtilis biofilms, with effective concentrations reported as low as 5 nM nih.gov. Furthermore, D-tyrosine has been shown to inhibit the expression of key biofilm matrix genes, such as epsA and tapA researchgate.net. The compound has also been demonstrated to inhibit the growth of several bacterial species, including Desulfovibrio vulgaris, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis researchgate.net. In some instances, D-tyrosine has been shown to enhance the efficacy of biocides in mitigating bacterial biofilms researchgate.net.

Table 1: Inhibition of Bacterial Biofilm Formation by this compound

| Bacterial Species | Effect | Concentration | Inhibition (%) | Reference |

| P. aeruginosa | Inhibits biofilm formation | 5 nM | Strong | nih.gov |

| B. subtilis | Inhibits biofilm formation | 5 nM | Strong | nih.gov |

| A. baumannii | Inhibits biofilm formation | 2 mM | 10–30% | mdpi.com |

| P. aeruginosa | Inhibits biofilm formation | 2 mM | 10–30% | mdpi.com |

| B. subtilis | Inhibits biofilm formation | 2 mM | 10–30% | mdpi.com |

The impact of this compound on bacterial physiology is not uniform across all species, exhibiting notable variations dependent on the bacterial type and the concentration of the compound nih.govresearchgate.net. For example, while D-tyrosine significantly inhibits biofilm formation in P. aeruginosa and B. subtilis nih.gov, its effects on other species can differ. Studies on Bacillus species, including B. cereus, B. thuringiensis, and B. megaterium, indicate that m-tyrosine can reduce sporulation and prolong growth phases, similar to its effects on B. subtilis nih.gov. E. coli also demonstrates reduced growth rates in the presence of m-tyrosine nih.gov. These species-specific responses suggest that distinct molecular mechanisms may be engaged by different bacteria when exposed to this compound nih.gov.

This compound also influences the production of Extracellular Polymeric Substances (EPS), which are critical components of the biofilm matrix, in a manner that varies between Gram-positive and Gram-negative bacteria nih.gov. Research indicates that D-tyrosine can alter the composition of bacterial extracellular components nih.gov. Specifically, in P. aeruginosa (a Gram-negative bacterium), D-tyrosine led to a decrease in extracellular protein content. Conversely, in B. subtilis (a Gram-positive bacterium), the extracellular protein content increased nih.gov. The effect on exopolysaccharides (EPS) production by P. aeruginosa was concentration-dependent, with low concentrations increasing EPS production and higher concentrations reducing it, whereas B. subtilis showed no significant change in EPS production nih.gov.

Table 2: Impact of this compound on Bacterial Extracellular Components

| Bacterial Species | Component | Effect | Concentration | Reference |

| P. aeruginosa | Extracellular Protein | Decreased | Not specified | nih.gov |

| B. subtilis | Extracellular Protein | Increased | Not specified | nih.gov |

| P. aeruginosa | Exopolysaccharides (EPS) | Increased at low concentrations, reduced at high concentrations | Not specified | nih.gov |

| B. subtilis | Exopolysaccharides (EPS) | No change observed | Not specified | nih.gov |

Compound Name List:

this compound

Tyrosine

Phenylalanine

m-Tyrosine

D-tyrosine

D-histidine

D-cysteine

D-tryptophan

D-cystine

Potential for this compound Incorporation into Proteins

The ability of this compound to be incorporated into proteins is a key aspect of its biological activity, influencing protein structure and function. This process relies on the cellular machinery responsible for protein synthesis, particularly the aminoacyl-tRNA synthetase (aaRS) system.

tRNA Charging and Protein Substitution Potential

The incorporation of non-canonical amino acids like this compound into proteins typically occurs through the aminoacyl-tRNA synthetase (aaRS) system, which normally charges tRNAs with their cognate amino acids. For this compound to be incorporated, it must be recognized and attached to a transfer RNA (tRNA) molecule by an aminoacyl-tRNA synthetase.

Research indicates that some aminoacyl-tRNA synthetases, particularly phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS), can exhibit promiscuity, accepting amino acid analogs that are structurally similar to their canonical substrates rsc.orgnih.gov. Specifically, studies have shown that this compound, as a meta-substituted tyrosine analog, can be a substrate for phenylalanyl-tRNA synthetase, leading to its misincorporation in place of phenylalanine rsc.orgnih.gov. While the efficiency of this charging is generally lower than for the native amino acid, it is sufficient to introduce the analog into the cellular proteome rsc.orgnih.govnih.gov. The specificity of these synthetases is crucial; for instance, bacterial and eukaryotic TyrRS enzymes show species-specific recognition of tRNATyr, a property that has been exploited to introduce unnatural amino acids into proteins nih.govwikipedia.orgnih.govnih.gov. The ability of this compound to be charged onto a tRNA, particularly tRNAPhe, is the prerequisite for its substitution into polypeptide chains during translation rsc.orgnih.gov.

Structural and Functional Ramifications of Atypical Amino Acid Incorporation

The misincorporation of this compound into proteins can lead to significant structural and functional alterations. When an atypical amino acid replaces a canonical one, it can disrupt the precise three-dimensional folding and stability of the protein nih.govnih.govoup.com. This can manifest as changes in protein conformation, leading to improper folding, aggregation, or a loss of native structure.

This compound Interactions with Plant Physiology (e.g., Phytotoxicity)

This compound exhibits significant interactions with plant physiology, most notably as a phytotoxic compound. It is recognized as an allelochemical, meaning it is released by one plant species to negatively affect the growth and development of others nih.govnih.govresearchgate.netjst.go.jpneu.educornell.edunih.gov.

The phytotoxicity of this compound is attributed to several mechanisms. One primary mechanism involves its misincorporation into plant proteins, similar to its effect in other organisms nih.govnih.govneu.edu. This incorporation can lead to altered protein structures and functions, disrupting essential metabolic processes, cellular activities, and organelle biogenesis nih.govnih.gov. For instance, studies have shown that this compound can lead to organellar biogenesis defects, reduced respiration, and photosynthetic activity nih.gov. It has also been observed to reduce the steady-state levels of various amino acids and alter phenylalanine biosynthesis pathways nih.gov.

Furthermore, this compound can cause oxidative damage in plants, potentially by disrupting reactive oxygen and nitrogen species metabolism nih.govnih.govjst.go.jp. Ascorbic acid, an antioxidant, has been shown to counteract some of this oxidative damage by suppressing related enzyme activity jst.go.jp. The phytotoxic effects of this compound are evident in its ability to inhibit plant growth, including root development, and cause symptoms like cotyledon or leaf chlorosis nih.govneu.educornell.edunih.gov. Its efficacy as a phytotoxin is often greater than its structural isomers, such as o- and p-tyrosine neu.edu. The persistence of this compound in soil is limited, with a predicted half-life of less than a day, likely due to microbial activity, though soil texture does not significantly influence its bioavailability nih.gov. The potential for this compound as a soil-applied herbicide is being explored, contingent on the development of stable formulations nih.gov.

Enzymatic Interactions and Substrate Specificity for D M Tyrosine

D-Amino Acid Oxidases and D-Tyrosyl-tRNA Deacylase (dtd Gene)

The cellular machinery for protein synthesis is highly enantioselective, primarily utilizing L-amino acids to maintain protein homochirality. However, the presence of D-amino acids, including D-tyrosine, can lead to errors in protein synthesis if incorporated. Two key enzymatic systems are involved in preventing such errors: D-amino acid oxidases (DAAO) and D-tyrosyl-tRNA deacylase (DTD).

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids, converting them to their corresponding α-keto acids and producing hydrogen peroxide annualreviews.orgnih.govrcsb.org. While DAAO is a general metabolizer of D-amino acids, specific interactions with D-m-Tyrosine are not detailed in the provided literature. The enzyme's active site architecture allows for the binding of D-amino acids, suggesting a potential, albeit unconfirmed, interaction with this compound nih.govmdpi.com.

D-tyrosyl-tRNA deacylase (DTD), encoded by the dtd gene, plays a crucial role in "chiral proofreading" during protein synthesis d-aminoacids.comfrontiersin.orgnih.govelifesciences.org. This enzyme specifically hydrolyzes the ester bond between mischarged D-amino acids and their cognate tRNAs, thereby preventing the incorporation of D-amino acids into nascent polypeptide chains. DTD has been shown to act on D-tyrosyl-tRNATyr and D-phenylalanyl-tRNAPhe, and its activity is essential for maintaining protein fidelity d-aminoacids.comfrontiersin.orgnih.gov. While direct evidence for DTD's specific action on D-m-tyrosyl-tRNA is not presented, its general specificity for D-aminoacyl-tRNAs suggests it could potentially act on this compound if it were to be mischarged onto tRNATyr. The enzyme is conserved across all domains of life and is considered vital for combating the detrimental effects of D-amino acid toxicity frontiersin.orgnih.gov.

Enzymes Involved in this compound Formation and Transformation

The metabolism and potential synthesis of this compound involve specific enzymatic activities. One significant enzyme identified is dopa/tyrosine sulphotransferase , which has been shown to catalyze the sulfation of this compound nih.gov. This enzyme utilizes 3'-phosphoadenosine 5'-phosphosulphate as a sulfate (B86663) donor and exhibits a pH optimum of 8.75 when this compound is used as a substrate. The enzyme demonstrates stereoselectivity, favoring D-forms of tyrosine isomers, and this compound is reported to be a better substrate than L-p-tyrosine nih.gov. This indicates a direct role for this enzyme in the transformation of this compound.

Another relevant enzyme class is Tyrosine Phenol-Lyase (TPL) . TPL catalyzes the reversible β-elimination of L-tyrosine to produce phenol (B47542) and pyruvate (B1213749) researchgate.netd-nb.info. This enzymatic activity is also employed for the synthesis of various tyrosine analogs, including meta-substituted derivatives researchgate.netd-nb.info. While studies specifically detailing TPL's activity with this compound are not extensively covered, its capacity to synthesize meta-tyrosine analogs suggests it could potentially be involved in the formation or transformation of this compound, particularly if a D-enantiomer of the precursor or substrate is utilized. Research has shown that certain TPL mutations can enhance activity with substituted tyrosine analogs, such as 3-fluoro-L-tyrosine d-nb.info.

Investigation of Enzyme Specificity with this compound Analogs

Studies investigating enzyme specificity often employ modified substrates or analogs to elucidate binding and catalytic mechanisms. For this compound, its interaction with dopa/tyrosine sulphotransferase provides a clear example of such specificity. As noted, this enzyme exhibits a preference for D-enantiomers over L-enantiomers and demonstrates that this compound is a more effective substrate compared to L-p-tyrosine nih.gov. This finding highlights the enzyme's ability to discriminate based on both the stereochemistry at the α-carbon and the position of the hydroxyl group on the phenyl ring.

The broader context of Tyrosine Phenol-Lyase (TPL) activity with various tyrosine analogs also sheds light on enzyme specificity. TPL's ability to catalyze the synthesis of 3-substituted tyrosine analogs implies that its active site can accommodate modifications at the meta position of the phenyl ring researchgate.netd-nb.info. Furthermore, studies with mutant TPL enzymes have shown altered substrate specificity, with some analogs, like 3-fluoro-L-tyrosine, exhibiting significantly higher activity than the natural L-tyrosine substrate d-nb.info. This suggests that subtle structural changes, such as the addition of a fluorine atom at the meta position, can profoundly impact substrate binding and catalytic efficiency, offering avenues for understanding the specificity determinants for this compound.

The general proofreading function of D-tyrosyl-tRNA Deacylase (DTD) is inherently based on stereochemical specificity, distinguishing between D- and L-amino acids d-aminoacids.comfrontiersin.orgnih.govelifesciences.org. While not specific to the meta-substituted form, DTD's mechanism relies on recognizing the D-configuration of the amino acid attached to tRNA, underscoring the importance of stereochemistry in enzymatic interactions related to tyrosine metabolism and protein synthesis fidelity.

Compound Name List:

this compound

L-Tyrosine

D-Tyrosine

L-Phenylalanine

D-Phenylalanine

L-Dopa

D-Dopa

L-p-Tyrosine

D-p-Tyrosine

3-fluoro-L-tyrosine

3-chloro-L-tyrosine

Glycine

D-Aspartic acid

D-Tryptophan

Advanced Analytical Methodologies for D M Tyrosine Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the precise quantification of D-m-Tyrosine, offering both separation power and high sensitivity. This method combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

LC-MS/MS systems typically involve a liquid chromatography system that separates analytes based on their physicochemical properties, followed by an ionization source (e.g., electrospray ionization - ESI) that converts the separated molecules into ions. These ions are then detected and quantified by a mass analyzer, often using tandem mass spectrometry (MS/MS) for enhanced specificity and reduced background noise. For m-Tyrosine (which would include this compound), limits of detection (LOD) as low as 0.3–0.5 ng/mL have been reported when using LC-MS/MS researchgate.net. This high sensitivity makes it suitable for analyzing this compound in biological samples where concentrations can be low. The technique allows for the simultaneous detection of multiple analytes and can be optimized for specific detection of this compound by selecting characteristic precursor and product ions.

Table 1: Comparison of Analytical Techniques for this compound Quantification

| Technique | Key Features | Limit of Detection (LOD) for m-Tyrosine | Primary Application |

| LC-MS/MS | High sensitivity, specificity, ability to analyze complex matrices, direct quantification. | 0.3–0.5 ng/mL researchgate.net | Precise quantification in biological fluids, metabolic studies. |

| LC-FLD | Separation by LC, detection via fluorescence, good sensitivity but potentially less specific than MS/MS. | 1.7–2.1 ng/mL researchgate.net | Quantification in samples where specific fluorescence is achievable. |

| GC-MS | Requires derivatization for volatile analysis, high sensitivity, identification by mass spectrum. | Femtomole level researchgate.net | Analysis of derivatized this compound in various matrices. |

| HPLC | Separation by reversed-phase or chiral chromatography, detection via UV-Vis or fluorescence. | Varies based on detector | Identification and quantification, especially in plant extracts google.com. |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of this compound, particularly when coupled with appropriate derivatization strategies. GC/MS is well-suited for volatile compounds, and amino acids like this compound typically require derivatization to increase their volatility and thermal stability for GC analysis.

GC/MS has demonstrated the ability to assay o- and m-tyrosine at the femtomole level researchgate.net. A common derivatization approach for amino acids for GC analysis involves reacting them with agents like ethylchloroformate, which converts the amino and carboxyl groups into more volatile ester and carbamate (B1207046) derivatives, respectively researchgate.net. These derivatives can then be efficiently separated by GC and detected by MS, providing both qualitative and quantitative information. The identification of this compound is achieved by comparing its mass spectrum and retention time to those of a known standard.

Chromatographic and Spectrophotometric Techniques for this compound Detection

Beyond LC-MS/MS and GC/MS, other chromatographic and spectrophotometric techniques play a role in this compound detection and quantification.

High-Performance Liquid Chromatography (HPLC) , often coupled with UV-Vis or fluorescence detectors, is a widely used method for separating and quantifying amino acids. HPLC can achieve baseline separation of tyrosine isomers, enabling their individual detection researchgate.netgoogle.com. For instance, LC coupled with fluorescence detection (LC-FLD) has been employed, reporting LODs of 1.7–2.1 ng/mL for m-Tyrosine researchgate.net. HPLC methods are adaptable to various stationary phases, including chiral stationary phases (CSPs), which are essential for resolving enantiomers like this compound from L-m-Tyrosine, although specific studies detailing chiral separation of this compound using CSPs are more focused on other amino acids chromatographyonline.com.

While direct spectrophotometric quantification of this compound without prior separation is challenging due to overlapping absorption spectra with other tyrosine isomers and matrix components, spectrophotometric detectors (e.g., UV-Vis) are commonly used as detectors in HPLC systems. These detectors measure the absorbance of the eluent at specific wavelengths, providing a quantitative signal proportional to the concentration of the analyte.

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation and derivatization are critical for the successful analysis of this compound, especially when dealing with complex biological matrices.

Extraction and Cleanup: For biological samples, initial extraction often involves simple procedures to isolate the amino acids from the matrix. This can include using aqueous solutions, such as 0.1% formic acid, followed by protein precipitation with solvents like acetone (B3395972) researchgate.net. For direct infusion into mass spectrometry, samples might be dissolved in solvent mixtures like 50:50 (v/v) methanol (B129727) and water containing 1% formic acid google.com. Solid-phase extraction (SPE), particularly cation-exchange SPE, can be employed for purifying amino acids from hydrolysates prior to analysis researchgate.net.

Derivatization: Derivatization is often a prerequisite for GC analysis to enhance the volatility and detectability of this compound. A common strategy for amino acids involves derivatization with reagents like ethylchloroformate, which forms ester and carbamate derivatives suitable for GC-FID or GC-MS analysis researchgate.net. For LC-MS/MS, derivatization may not always be mandatory but can be used to improve ionization efficiency or chromatographic retention. For example, derivatization with reagents that introduce a UV-absorbing or fluorescent tag can be beneficial for LC-UV or LC-FLD detection, respectively.

Compound Name List:

this compound

m-Tyrosine (meta-Tyrosine)

o-Tyrosine (ortho-Tyrosine)

p-Tyrosine (para-Tyrosine)

L-Tyrosine

3-hydroxyphenylpyruvate (3-OH-PPA)

3-hydroxyphenylacetate (B1240281) (3-OH-PhAc)

homogentisate (B1232598) (HMG)

L-Tryptophan

L-Alanine

L-Glycine

L-Threonine

L-Isoleucine

L-Proline

L-Leucine

L-Cystine

L-dopa

D-dopa

m-hydroxyphenylacetic acid

m-hydroxymandelic acid

3,4-dihydroxyphenylacetic acid

Ethylchloroformate

Preclinical Research Models and in Vitro/in Vivo Studies of D M Tyrosine

In Vitro Studies on Cellular Models (e.g., Bacterial Cell Lines)

D-m-Tyrosine, a stereoisomer of the more common L-tyrosine, has been the subject of various in vitro studies to understand its effects on cellular models, particularly bacterial cell lines. Research has shown that D-tyrosine can inhibit the formation and promote the disassembly of bacterial biofilms, which are communities of microorganisms attached to a surface. nih.gov This has significant implications for controlling biofouling. nih.gov

Studies on Pseudomonas aeruginosa and Bacillus subtilis have demonstrated that D-tyrosine can effectively inhibit biofilm formation at concentrations as low as 5 nM. nih.gov The inhibitory effect of D-tyrosine on biofilms appears to follow a non-monotonic, bi-modal pattern in response to concentration changes. nih.gov In the initial attachment phase of biofilm formation, D-tyrosine has been shown to cause a significant reduction in cell adhesion. nih.gov

Furthermore, D-tyrosine's impact on the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix, differs between Gram-positive and Gram-negative bacteria. nih.gov In P. aeruginosa (Gram-negative), extracellular protein in biofilms decreased, while in B. subtilis (Gram-positive), it increased. nih.gov The production of exopolysaccharides by P. aeruginosa was observed to increase at low D-tyrosine concentrations and decrease at higher concentrations, whereas no significant impact was found on B. subtilis. nih.gov These findings suggest that the mechanisms of action for D-tyrosine may be species-specific and concentration-dependent. nih.gov

The metabolite p-cresol, produced from tyrosine by intestinal microbiota, has also been studied in vitro. mdpi.com Specific bacterial families like Fusobacteriaceae, Enterobacteriaceae, Clostridium, and Coriobacteriaceae have been identified as strong producers of p-cresol. mdpi.com

Additionally, research has explored the role of tyrosine phosphorylation in bacterial stress response. In some bacteria, the protein poly(A) polymerase I (PAPI) undergoes tyrosine phosphorylation, which inhibits its activity and helps to regulate the general stress response. life-science-alliance.org The bacterial tyrosine kinase Wzc is responsible for phosphorylating a specific tyrosine residue on PAPI, and the absence of this kinase renders the cells more sensitive to stress. life-science-alliance.org

Interactive Data Table: Effect of D-tyrosine on Biofilm Formation

| Bacterial Species | Type | Effect of D-tyrosine on Biofilm Formation | Impact on Extracellular Proteins | Impact on Exopolysaccharides |

| Pseudomonas aeruginosa | Gram-negative | Strong inhibition at low concentrations (e.g., 5 nM) nih.gov | Decreased nih.gov | Increased at low concentrations, reduced at high concentrations nih.gov |

| Bacillus subtilis | Gram-positive | Strong inhibition at low concentrations (e.g., 5 nM) nih.gov | Increased nih.gov | No significant impact found nih.gov |

In Vivo Studies in Model Organisms (e.g., Mammalian, Plant Systems)

In vivo research has provided valuable insights into the metabolic fate and physiological effects of this compound and its isomers in various model organisms.

Mammalian Systems:

In rats, the administration of L-phenylalanine leads to the in vivo formation of p-, m-, and o-tyrosine. jst.go.jp The production of m- and o-tyrosine appears to be primarily mediated by tyrosine hydroxylase, as its inhibition with α-methyltyrosine reduces their serum concentrations. jst.go.jp Conversely, inhibiting phenylalanine hydroxylase leads to an increase in both phenylalanine and the formation of m- and o-tyrosine. jst.go.jp

Studies in diabetic rats have shown that the in vivo rate of 3,4-dihydroxyphenylalanine (DOPA) accumulation in the retina is significantly reduced, alongside decreased tyrosine levels. nih.gov Administration of a tyrosine methylester to these animals raised retinal tyrosine levels and enhanced DOPA accumulation, suggesting that reduced tyrosine availability contributes to the decreased in vivo tyrosine hydroxylation rate in the diabetic retina. nih.gov The uptake of tyrosine by the brain in diabetic rats is also decreased, which is attributed to high circulating levels of branched-chain amino acids competing for the same transporter. nih.gov

Research in a mouse model of septic shock induced by Salmonella infection led to the identification of in vivo nitration events in four serum proteins. nih.gov This highlights the role of tyrosine modifications during severe inflammatory responses. nih.gov Furthermore, immunogold labeling in the spermatozoa of several mammalian species, including boar, ram, bull, mouse, and rat, has revealed that the equatorial subsegment is enriched with tyrosine-phosphorylated proteins. researchgate.net

Plant Systems:

In plants, tyrosine is synthesized from prephenate via the shikimate pathway. wikipedia.org It serves as a precursor for a wide range of compounds, including the alkaloid morphine in the opium poppy (Papaver somniferum) and the pigment melanin (B1238610). wikipedia.org The enzyme tyrosine ammonia (B1221849) lyase (TAL) converts L-tyrosine into p-coumaric acid, a key step in the biosynthesis of natural phenols. wikipedia.org

In vivo studies in Arabidopsis thaliana have identified 127 proteins that are potential targets of tyrosine nitration, a post-translational modification. nih.gov This suggests that tyrosine nitration is a prevalent modification in plants with diverse targets. nih.gov Many of the enzymes involved in nitrate (B79036) assimilation, such as nitrate reductases, have been found to be nitrated on tyrosine residues. frontiersin.org Tyrosine phosphorylation has also emerged as a critical signaling mechanism in plants, regulating development and immunity through receptor kinases. nih.gov

Interactive Data Table: In Vivo Research Findings for Tyrosine Isomers

| Model Organism | Key Finding | Compound(s) of Interest | Reference |

| Rat | Formation of m- and o-tyrosine from phenylalanine is mainly caused by tyrosine hydroxylase. jst.go.jp | L-phenylalanine, m-tyrosine, o-tyrosine, p-tyrosine | jst.go.jp |

| Diabetic Rat | Reduced retinal tyrosine levels contribute to decreased in vivo tyrosine hydroxylation. nih.gov | Tyrosine, DOPA | nih.gov |

| Mouse (Sepsis Model) | Identification of in vivo tyrosine nitration in serum proteins during septic shock. nih.gov | Nitrated tyrosine | nih.gov |

| Mammals (general) | The equatorial subsegment of spermatozoa is rich in tyrosine-phosphorylated proteins. researchgate.net | Phosphorylated tyrosine | researchgate.net |

| Arabidopsis thaliana | Identification of 127 potential in vivo targets of tyrosine nitration. nih.gov | Nitrated tyrosine | nih.gov |

| Arabidopsis thaliana | Tyrosine phosphorylation of receptor kinases regulates plant development and immunity. nih.gov | Phosphorylated tyrosine | nih.gov |

Research on this compound in Disease Models (e.g., Phenylketonuria Context)

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. biorxiv.orgamegroups.org This leads to an accumulation of phenylalanine and a deficiency of tyrosine. aginganddisease.org

In the context of PKU, tyrosine becomes an essential amino acid that must be supplied through diet. researchgate.netphysiology.org Research in PKU models and patients focuses on understanding the metabolic consequences of this imbalance and optimizing dietary therapies. biorxiv.org

A computational model of large neutral amino acid (LNAA) transport across the blood-brain barrier and subsequent neurotransmitter metabolism in PKU suggests that high cerebral phenylalanine levels are a more significant factor in reducing monoaminergic neurotransmitters than the availability of precursor amino acids like tyrosine. biorxiv.orgbiorxiv.org This model predicts that reducing phenylalanine levels in conjunction with tyrosine and tryptophan supplementation is more effective for restoring neurotransmitter levels than precursor supplementation alone. biorxiv.orgbiorxiv.org

Studies in PKU patients have shown that while tyrosine supplementation is a crucial part of treatment, the current methods may not be optimal. researchgate.net They may not prevent low blood tyrosine concentrations, particularly after an overnight fast, and can lead to significantly increased levels during the day. researchgate.net This has led to recommendations to adjust the tyrosine content in protein substitutes and to only provide extra free tyrosine when there is biochemical evidence of a deficiency. researchgate.net

The use of tracers to measure phenylalanine and tyrosine kinetics has been more effective in normal subjects than in PKU patients for defining differences in hydroxylation rates, due to the significant impairment of this pathway in PKU. nih.gov In normal individuals, about 15% of phenylalanine is converted to tyrosine. nih.gov

Interactive Data Table: this compound Research in Phenylketonuria (PKU)

| Research Focus | Key Findings | Implication for PKU | Reference |

| Computational Modeling of Brain Metabolism | High cerebral phenylalanine is a primary driver of reduced neurotransmitter levels. biorxiv.orgbiorxiv.org | Reducing phenylalanine is critical, in addition to tyrosine supplementation. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |

| Tyrosine Supplementation | Current supplementation methods may lead to suboptimal blood tyrosine concentrations throughout the day. researchgate.net | Dietary tyrosine supplementation needs careful management to avoid both deficiency and excess. researchgate.net | researchgate.net |

| Phenylalanine and Tyrosine Kinetics | Tracer studies are less effective in quantifying the severely impaired phenylalanine hydroxylation in PKU. nih.gov | Highlights the profound metabolic block in PKU. nih.gov | nih.gov |

Future Research Directions and Emerging Applications of D M Tyrosine

Elucidation of Specific Mechanisms in Diverse Biological Systems

Understanding the precise molecular mechanisms by which D-m-Tyrosine interacts within biological systems is a critical area for future research. Studies on meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine) have indicated that these isomers can disrupt cellular homeostasis and contribute to disease pathogenesis, particularly through mechanisms involving oxidative stress. The formation of these abnormal tyrosine isomers can occur via non-enzymatic hydroxylation of phenylalanine, leading to potential cellular damage and increased protein degradation nih.gov.

Future research should aim to:

Define specific molecular targets: Identify the proteins, enzymes, or signaling pathways that this compound directly interacts with or modulates.

Investigate stereospecific effects: Compare the biological activities and mechanisms of this compound with its L-enantiomer and other tyrosine isomers to understand stereospecific roles.

Characterize cellular responses: Elucidate how this compound influences cellular processes such as protein synthesis, degradation, signaling, and metabolic pathways under various physiological and pathological conditions.

Potential for this compound as a Biomarker for Oxidative Stress

The accumulation of meta-tyrosine and ortho-tyrosine has been associated with altered oxidative states, suggesting their potential as biomarkers for oxidative stress nih.govresearchgate.net. These isomers can disrupt cellular homeostasis, making them indicators of oxidative damage nih.gov. Research indicates that higher plasma levels or urinary excretion of meta- and ortho-tyrosine are directly linked to changes in the oxidative state researchgate.net.

Emerging research directions include:

Validation as a specific biomarker: Rigorously test and validate this compound as a reliable biomarker for oxidative stress in various biological fluids and tissues. This could involve correlating its levels with established markers of reactive oxygen species (ROS) and reactive nitrogen species (RNS) mdpi.comnih.gov.

Diagnostic and prognostic utility: Explore the diagnostic or prognostic value of this compound levels in diseases characterized by significant oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes researchgate.netmdpi.com.

Distinguishing from other tyrosine modifications: While other tyrosine modifications, like 3-nitrotyrosine, are known biomarkers nih.govplos.orgpnas.org, future studies could clarify how this compound levels complement or offer unique insights into specific types of oxidative damage.

Table 1: Oxidative Stress Association and Biomarker Potential of m-Tyrosine and Related Compounds

| Compound/Isomer | Association with Oxidative Stress | Potential Biomarker Role | Key Findings/Future Directions | Citation |

| meta-Tyrosine (m-Tyrosine) | Accumulation linked to altered oxidative states; disrupts cellular homeostasis. | Potential marker for oxidative stress-related diseases. | Further validation of its specificity and sensitivity as a biomarker. | nih.govresearchgate.net |

| ortho-Tyrosine (o-Tyrosine) | Similar to m-Tyrosine, associated with altered oxidative states. | Potential marker for oxidative stress. | Investigate comparative diagnostic value with m-Tyrosine. | nih.govresearchgate.net |

| D-Tyrosine | D-amino acids can be incorporated into bacterial cell walls; potential role in cellular stress responses. | Less established as a direct oxidative stress biomarker in mammalian systems. | Research into its specific role in cellular redox balance. | cdnsciencepub.comfrontiersin.org |

| 3-Nitrotyrosine (3-NT) | Product of tyrosine nitration by reactive nitrogen species; indicator of protein nitration damage. | Established biomarker of oxidative and nitro-oxidative stress. | Used in conjunction with other markers to assess overall oxidative burden. | nih.govplos.orgpnas.org |

| This compound (Prospective) | Hypothesized to be associated with oxidative stress due to its isomerism with m-Tyrosine. | Potential novel biomarker for specific oxidative stress pathways. | Elucidate its formation mechanisms and correlation with ROS/RNS. | (Inferred from nih.govresearchgate.net) |

Development of this compound-based Antimicrobial Strategies

The incorporation of D-amino acids into antimicrobial peptides (AMPs) and other antimicrobial agents is a growing area of interest. D-amino acids can confer resistance to bacterial proteases and can interfere with essential bacterial processes, such as protein synthesis and cell wall integrity cdnsciencepub.com. D-tyrosine, specifically, has been shown to inhibit biofilm formation in certain bacterial species, potentially by affecting extracellular polymeric substance (EPS) production or other mechanisms frontiersin.org.

Future research directions include:

Direct antimicrobial activity: Investigate whether this compound itself possesses direct antibacterial or antifungal properties.

Synergistic effects: Explore the potential for this compound to enhance the efficacy of existing antibiotics or to act synergistically with other antimicrobial compounds.

Targeting bacterial pathways: Research the role of this compound in interfering with specific bacterial virulence factors or metabolic pathways, such as protein tyrosine phosphatases (PTPs), which are emerging targets for novel antimicrobial therapies nih.govmdpi.com.

Delivery systems: Develop this compound-loaded nanoparticles or conjugates for targeted delivery and sustained release, potentially improving its antimicrobial efficacy and reducing off-target effects scilit.com.

Table 2: D-Amino Acids in Antimicrobial Strategies: Evidence and Future Directions

| D-Amino Acid | Antimicrobial Effect/Mechanism | Application/Future Direction | Relevant Organisms/Context | Citation |

| D-Tyrosine | Inhibits biofilm formation; potential for proteotoxicity. | Development of novel antibiofilm agents; research into targeting bacterial pathways. | Pseudomonas aeruginosa, Bacillus subtilis. | cdnsciencepub.comfrontiersin.org |

| D-Leucine, D-Tryptophan, D-Methionine | Incorporation into cell wall inhibits growth and biofilm formation. | Potential components for next-generation antimicrobial agents. | Bacillus subtilis. | cdnsciencepub.com |

| D-amino acid mixtures | Disassemble existing biofilms. | Strategies for combating antibiotic-resistant biofilms. | Staphylococcus aureus, Staphylococcus epidermidis. | frontiersin.org |

| This compound (Prospective) | Hypothesized to interfere with bacterial processes due to its D-amino acid nature and meta-substitution. | Development of this compound-based antimicrobials; investigation of its role in targeting bacterial PTPs or redox thiols. | Broad spectrum of bacterial pathogens. | (Inferred from cdnsciencepub.comfrontiersin.orgnih.govmdpi.com) |

Role of this compound in Plant-Environment Interactions

The interactions between plants and their environment are complex and mediated by a myriad of biochemical signals and responses nih.govnumberanalytics.comtaylorfrancis.com. While direct research on this compound in this context is limited, studies on other aromatic amino acids (AAAs) and D-amino acids provide a basis for future exploration. Elevated levels of AAAs, including L-tyrosine, have been shown to enhance plant tolerance to abiotic stresses such as salt stress and can influence plant defense mechanisms against pathogens and parasites frontiersin.org.

Future research should investigate:

Stress response modulation: Determine if this compound plays a role in plant responses to environmental stressors like drought, salinity, temperature extremes, or pathogen attack.

Metabolic pathway involvement: Explore how this compound might be synthesized or metabolized by plants and whether it participates in secondary metabolite production relevant to plant defense or signaling.

Microbial interactions: Investigate the influence of this compound on plant-associated microbial communities, which are crucial for nutrient acquisition and plant health.

Emerging Applications in Synthetic Biology and Biotechnology

Synthetic biology offers powerful tools for engineering biological systems to produce novel compounds and create new functionalities wikipedia.orgoup.comresearchgate.net. Tyrosine is recognized as a valuable precursor for synthesizing a variety of high-value chemicals, including pharmaceuticals and specialty compounds, through microbial fermentation and metabolic engineering frontiersin.orgbiotechrep.ir.

Potential future applications of this compound in these fields include:

Biosynthesis and Production: Develop engineered microbial strains (e.g., E. coli, yeast) capable of efficiently synthesizing this compound, potentially through the modification of existing metabolic pathways or the introduction of heterologous genes.

Biomaterial Development: Explore the incorporation of this compound into novel biomaterials, polymers, or peptides, leveraging its unique structural properties for applications in medicine or materials science.

Expanding the Genetic Code: Investigate the possibility of incorporating this compound into proteins through engineered aminoacyl-tRNA synthetase/tRNA pairs, thereby expanding the functional capabilities of engineered proteins and creating novel enzymes or therapeutic molecules.

Biosensors: Design biosensors that utilize this compound or its metabolic products for detecting specific biological conditions or environmental factors.

Table 3: Tyrosine as a Precursor in Synthetic Biology Applications

| Tyrosine Derivative/Application | Method/Approach | Key Findings/Future Directions | Relevant Organisms/Context | Citation |

| L-DOPA, p-coumaric acid, etc. | Microbial fermentation, metabolic engineering. | Production of valuable chemicals from tyrosine. | Engineered E. coli, Saccharomyces cerevisiae. | frontiersin.org |

| Flavonoids | Pathway engineering in microbes. | Enhanced production of plant-specific flavonoids. | Engineered E. coli. | biotechrep.ir |

| Nonstandard amino acids (e.g., O-methyl tyrosine) | Genetic engineering, tRNA/synthetase systems. | Expansion of the genetic code for novel protein functionalities. | Engineered cellular systems. | wikipedia.org |

| This compound (Prospective) | Metabolic engineering, enzymatic synthesis, protein engineering. | Efficient production of this compound; incorporation into novel biomaterials or engineered proteins. | Engineered microbial chassis, cell-free systems. | (Inferred from wikipedia.orgfrontiersin.orgbiotechrep.ir) |

Compound List:

this compound

meta-Tyrosine (m-Tyrosine)

ortho-Tyrosine (o-Tyrosine)

D-Tyrosine

L-Tyrosine

Phenylalanine

3-Nitrotyrosine (3-NT)

D-Leucine

D-Tryptophan

D-Methionine

O-methyl tyrosine

4-fluorophenylalanine

Q & A

Q. How should conflicting data on this compound’s cytotoxicity in eukaryotic cells be critically evaluated?

Q. What are the best practices for visualizing this compound’s structural interactions in crystallography studies?

- Methodological Answer : Generate PyMOL renderings highlighting hydrogen bonds (e.g., between phenolic -OH and active-site residues). Overlay electron density maps (2Fo-Fc) to validate ligand placement. Avoid overcrowding figures; limit to 2–3 key interactions per panel .

Q. How can researchers leverage existing literature to identify underexplored applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.